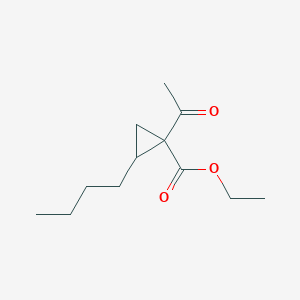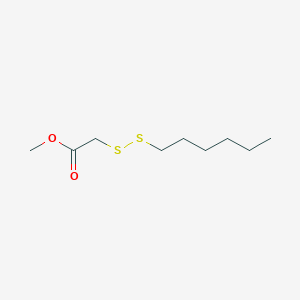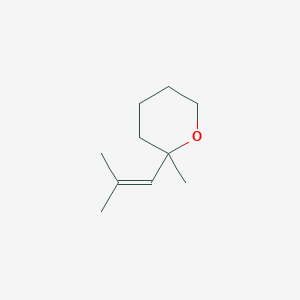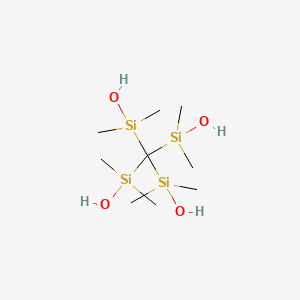
Methanetetrayltetrakis(dimethylsilanol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanetetrayltetrakis(dimethylsilanol) is a silicon-based compound with the chemical formula C_5H_16O_4Si_4. It is a member of the silanol family, which are compounds containing silicon-oxygen-hydrogen bonds. Silanols are known for their unique properties and are widely used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methanetetrayltetrakis(dimethylsilanol) can be synthesized through the hydrolysis of chlorosilanes. The general reaction involves the following steps:
-
Hydrolysis of Chlorosilanes: : Chlorosilanes react with water to form silanols and hydrochloric acid. For example: [ \text{R}_3\text{SiCl} + \text{H}_2\text{O} \rightarrow \text{R}_3\text{SiOH} + \text{HCl} ] In this case, the chlorosilane used is tetrachlorosilane (SiCl_4), which undergoes hydrolysis to form methanetetrayltetrakis(dimethylsilanol).
-
Reaction Conditions: : The reaction is typically carried out under controlled conditions to ensure complete hydrolysis. The use of a catalyst, such as a metal catalyst, can enhance the reaction rate.
Industrial Production Methods
Industrial production of methanetetrayltetrakis(dimethylsilanol) involves large-scale hydrolysis of chlorosilanes. The process is optimized to achieve high yields and purity. The reaction is conducted in a controlled environment to prevent contamination and ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methanetetrayltetrakis(dimethylsilanol) undergoes various chemical reactions, including:
Oxidation: Silanols can be oxidized to form siloxanes. The oxidation process involves the removal of hydrogen atoms and the formation of Si-O-Si bonds.
Reduction: Silanols can be reduced to form silanes. This reaction typically involves the use of reducing agents such as hydrosilanes.
Substitution: Silanols can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and potassium permanganate. The reaction is typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as triethylsilane (TES) and polymethylhydrosiloxane (PMHS) are commonly used. The reaction conditions vary depending on the desired product.
Substitution: Substitution reactions often involve the use of halogenating agents or alkylating agents. The reaction conditions are optimized to achieve high selectivity and yield.
Major Products Formed
Oxidation: The major products are siloxanes, which have applications in various industries.
Reduction: The major products are silanes, which are used in the synthesis of other silicon-based compounds.
Substitution: The major products depend on the substituent introduced. Common products include alkylsilanes and halogenated silanes.
Wissenschaftliche Forschungsanwendungen
Methanetetrayltetrakis(dimethylsilanol) has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various silicon-based compounds. Its unique properties make it valuable in the development of new materials.
Biology: Silanols have been studied for their potential use in biomedical applications, including drug delivery and tissue engineering.
Medicine: Research has explored the use of silanols in the development of medical devices and implants due to their biocompatibility.
Industry: Methanetetrayltetrakis(dimethylsilanol) is used in the production of silicone-based materials, which have applications in electronics, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of methanetetrayltetrakis(dimethylsilanol) involves its interaction with various molecular targets. The compound can form hydrogen bonds with other molecules, influencing their structure and function. In biological systems, silanols can interact with proteins and other biomolecules, potentially affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilanol: A simpler silanol with the formula (CH_3)_3SiOH.
Diphenylsilanediol: A silanediol with the formula (C_6H_5)_2Si(OH)_2.
Tetramethylsilane: A silane with the formula (CH_3)_4Si.
Uniqueness
Methanetetrayltetrakis(dimethylsilanol) is unique due to its tetrafunctional silanol structure, which provides multiple reactive sites. This makes it highly versatile in various chemical reactions and applications. Its ability to form stable siloxane bonds also distinguishes it from simpler silanols.
Eigenschaften
CAS-Nummer |
91621-67-9 |
|---|---|
Molekularformel |
C9H28O4Si4 |
Molekulargewicht |
312.66 g/mol |
IUPAC-Name |
hydroxy-dimethyl-[tris[hydroxy(dimethyl)silyl]methyl]silane |
InChI |
InChI=1S/C9H28O4Si4/c1-14(2,10)9(15(3,4)11,16(5,6)12)17(7,8)13/h10-13H,1-8H3 |
InChI-Schlüssel |
PXOAOMDIUPAUCE-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C([Si](C)(C)O)([Si](C)(C)O)[Si](C)(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 2-[[(phenylamino)thioxomethyl]amino]-, methyl ester](/img/structure/B14348984.png)
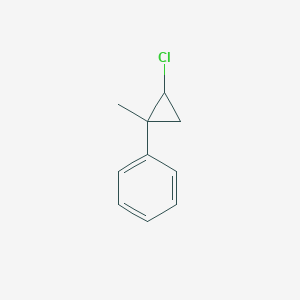
![Ethyl {[2-(2H-1,3-benzodioxol-5-yl)ethyl]amino}(oxo)acetate](/img/structure/B14348996.png)
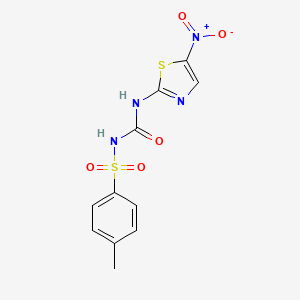
![Methyl 2-{(E)-[(4-methylphenyl)imino]methyl}benzoate](/img/structure/B14349004.png)
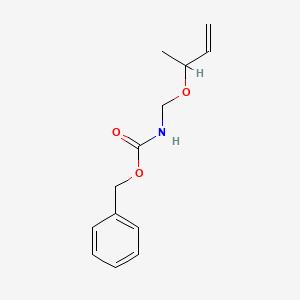
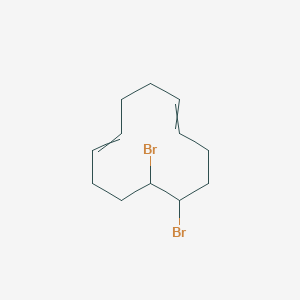
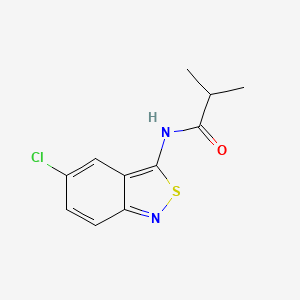
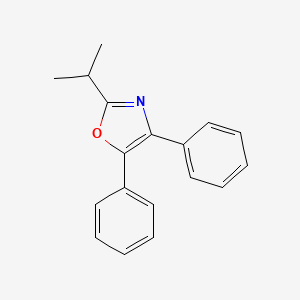
![7-Oxabicyclo[4.1.0]hept-3-ene-3-carbonitrile](/img/structure/B14349036.png)
